molecular formula C19H21F3N2O4 B270542 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Número de catálogo B270542
Peso molecular: 398.4 g/mol
Clave InChI: ARZJFKNSGYKJPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CCT129202, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

Mecanismo De Acción

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of Hsp90 by binding to the ATP-binding pocket of the protein. This prevents the protein from undergoing conformational changes necessary for its function, leading to the degradation of client proteins that are dependent on Hsp90 for their stability. This mechanism of action has been shown to be effective in reducing the growth and survival of cancer cells, as well as inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has been shown to inhibit the invasion and metastasis of cancer cells. In infectious diseases, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus. However, it is important to note that the effects of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid may vary depending on the specific disease and cell type being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its high specificity for Hsp90, which reduces the likelihood of off-target effects. In addition, its small molecular weight and lipophilicity make it suitable for use in both in vitro and in vivo experiments. However, one limitation of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the investigation of the potential use of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of more potent and selective Hsp90 inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of 4-morpholino-3-trifluoromethylaniline with ethyl chloroformate to produce 4-morpholino-3-trifluoromethylphenyl carbamate. This intermediate is then reacted with cyclohex-2-en-1-one in the presence of sodium hydride to yield the desired product, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%, making it a relatively efficient process.

Aplicaciones Científicas De Investigación

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the protein target, heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes, including protein folding, degradation, and signaling. Hsp90 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been investigated as a potential treatment for these diseases.

Propiedades

Nombre del producto

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Fórmula molecular

C19H21F3N2O4

Peso molecular

398.4 g/mol

Nombre IUPAC

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

Clave InChI

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

SMILES canónico

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.